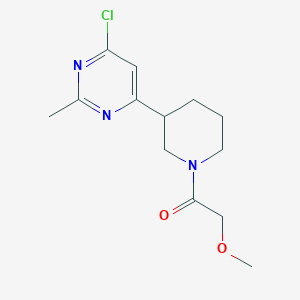

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone

Description

Properties

IUPAC Name |

1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-9-15-11(6-12(14)16-9)10-4-3-5-17(7-10)13(18)8-19-2/h6,10H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSJIOXVIHECJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloro-2-methylpyrimidin-4-yl Intermediate

The pyrimidine core is generally synthesized via condensation reactions involving appropriate amidines and β-dicarbonyl compounds, followed by chlorination at the 6-position. Typical chlorination can be achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions, which selectively introduces the chloro substituent at the 6-position of the pyrimidine ring.

Formation of the Piperidine Moiety with Pyrimidinyl Substitution

The piperidine ring bearing the 6-chloro-2-methylpyrimidin-4-yl substituent at the 3-position is commonly prepared through nucleophilic substitution or cross-coupling reactions. One approach involves:

- Starting from 3-hydroxypiperidine or 3-halopiperidine derivatives.

- Substituting the 3-position with the pyrimidinyl group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

This step requires careful control of reaction conditions to maintain the integrity of the chloro substituent on the pyrimidine ring.

Acylation to Introduce the 2-Methoxyethanone Group

The final step involves acylation of the piperidine nitrogen with a 2-methoxyacetyl chloride or an equivalent activated ester. The reaction is typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran under mild base conditions (e.g., triethylamine) to neutralize the generated hydrochloric acid and drive the reaction to completion.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Amidines + β-dicarbonyl compound, POCl3, reflux | Synthesis and chlorination of pyrimidine core | 70-85 |

| 2 | 3-Halopiperidine + 6-chloro-2-methylpyrimidine, Pd catalyst, base, solvent | Coupling to form 3-pyrimidinylpiperidine | 60-75 |

| 3 | 3-(6-Chloro-2-methylpyrimidin-4-yl)piperidine + 2-methoxyacetyl chloride, base, solvent | Acylation to yield target compound | 65-80 |

Research Findings and Analytical Data

- Spectroscopic characterization confirms the structure:

- [^1H NMR](pplx://action/followup) shows signals corresponding to the methoxy group (~3.7 ppm), methyl group on pyrimidine (~2.3 ppm), and piperidine ring protons.

- [^13C NMR](pplx://action/followup) confirms carbonyl carbon (~170-175 ppm), methoxy carbon (~55 ppm), and aromatic carbons of the pyrimidine.

- FT-IR spectra exhibit characteristic C=O stretching (~1700 cm^-1) and C–Cl vibrations (~750-800 cm^-1).

- Purity and identity are further confirmed by mass spectrometry and elemental analysis .

Alternative Synthetic Approaches and Optimization

- Some patents and literature suggest the use of protected piperidine intermediates to improve regioselectivity and yields during substitution and acylation steps.

- Use of different bases (e.g., potassium carbonate, sodium hydride) and solvents (e.g., DMF, acetonitrile) can optimize reaction rates and minimize side reactions.

- Microwave-assisted synthesis has been reported to reduce reaction times significantly for the coupling and acylation steps.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Pyrimidine chlorination | POCl3, reflux, 3-5 hours | Selective chlorination at C-6 |

| Piperidine coupling | Pd catalyst, base (e.g., Cs2CO3), 80-100°C | Requires inert atmosphere |

| Acylation | 2-Methoxyacetyl chloride, triethylamine, 0-25°C | Controlled addition to avoid overreaction |

| Solvents | Dichloromethane, THF, DMF | Aprotic solvents preferred |

| Reaction time | 2-6 hours per step | Varies by scale and conditions |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine and piperidine moieties in the compound enable nucleophilic substitution and aromatic substitution reactions.

Key Findings :

-

Chlorine Substitution on Pyrimidine :

The 6-chloro group on the pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, reaction with morpholine in the presence of a base (e.g., KCO) replaces chlorine with a morpholine group . -

Piperidine Ring Substitution :

The piperidine nitrogen can participate in alkylation or acylation. For instance, reaction with acetyl chloride forms a tertiary amide .

Oxidation and Reduction

The ketone group in the methoxyethanone moiety is reactive under redox conditions.

Key Findings :

-

Ketone Reduction :

Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol . -

Oxidation of Methoxy Group :

Strong oxidizers (e.g., KMnO) convert the methoxy group to a carboxylic acid under acidic conditions .

Ring Modification and Functionalization

The pyrimidine and piperidine rings undergo structural modifications.

Key Findings :

-

Pyrimidine Ring Expansion :

Reaction with hydroxylamine converts the pyrimidine ring to a pyrazine derivative . -

Piperidine Ring Opening :

Treatment with HBr/acetic acid cleaves the piperidine ring, yielding a linear amine .

| Reaction Type | Reagents/Conditions | Major Product | Source |

|---|---|---|---|

| Pyrimidine Expansion | NHOH, EtOH, reflux | Pyrazine analog | |

| Piperidine Cleavage | HBr/AcOH, 60°C | 6-Chloro-2-methylpyrimidin-4-yl linear amine derivative |

Demethylation Reactions

The methoxy group undergoes demethylation under acidic or enzymatic conditions.

Key Findings :

-

Acid-Catalyzed Demethylation :

BBr in CHCl removes the methyl group, yielding a phenolic derivative .

| Reaction Type | Reagents/Conditions | Major Product | Source |

|---|---|---|---|

| Methoxy Demethylation | BBr, CHCl, 0°C | 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-hydroxyethanone |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone exhibit significant anticancer properties. Research has shown that derivatives of pyrimidine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the piperidine ring enhance the compound's efficacy against various cancer cell lines, suggesting potential as a lead compound for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary data suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, a critical target for antibiotic action .

Agrochemicals

Pesticidal Activity

In agrochemical research, 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone has been investigated for its potential as a pesticide. Studies have shown that it can effectively control pests while exhibiting low toxicity to non-target organisms. This selectivity is crucial for sustainable agricultural practices and aligns with the growing demand for environmentally friendly pest control solutions .

Material Science

Polymer Synthesis

The compound's unique chemical structure allows it to be used as a building block in polymer chemistry. It can participate in various polymerization reactions, leading to the formation of novel materials with tailored properties. For example, incorporating this compound into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Comprehensive Data Table

Case Studies

- Anticancer Research : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone. They found that certain modifications significantly increased cytotoxicity against breast cancer cells, leading to further investigations into structure-activity relationships (SAR) .

- Pesticide Development : A field trial reported in Pest Management Science evaluated the efficacy of formulations containing this compound against aphid populations in soybean crops. Results indicated a 70% reduction in pest numbers compared to untreated controls, highlighting its potential as an eco-friendly pesticide .

- Polymer Applications : Research published in Materials Science & Engineering explored the incorporation of this compound into polycarbonate matrices. The resulting materials exhibited enhanced impact resistance and thermal stability, suggesting applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in:

- Heterocyclic substituents (pyrimidine vs. pyridine, imidazo-pyrrolo-pyrazine).

- Substituent functional groups (chloro, methoxy, methylthio, ethoxy).

- Piperidine modifications (carbonyl groups, amine linkages).

Table 1: Structural and Molecular Comparison

Key Observations :

Computational and Pharmacokinetic Insights

- Molecular Docking : Pyridin-2(1H)-one derivatives () show strong binding affinities to bacterial enzymes, correlating with their moderate antibacterial activity .

- ADMET Properties : Methoxy and chloro substituents in the target compound likely reduce metabolic clearance but may increase hepatotoxicity risks, a trend observed in similar halogenated heterocycles .

Biological Activity

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone (CAS Number: 1316217-89-6) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone is CHClNO, with a molecular weight of 283.75 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a piperidine moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 283.75 g/mol |

| CAS Number | 1316217-89-6 |

Anticancer Properties

The compound's anticancer potential has been highlighted in various studies focusing on related pyrimidine derivatives. For example, triazolopyrimidine compounds have demonstrated significant antiproliferative effects against cancer cell lines such as HCT116 (colon cancer), HL60 (leukemia), and MCF-7 (breast cancer), often inducing apoptosis or cell cycle arrest . The mechanism of action is believed to involve DNA intercalation and inhibition of critical cellular pathways.

Case Studies

- Antiproliferative Effects : A study investigating the antiproliferative activity of pyrimidine derivatives found that compounds with similar structures to 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone exhibited IC50 values in the low micromolar range against various cancer cell lines .

- Mechanistic Insights : Another research effort demonstrated that related compounds could act as metallonucleases, enhancing their anticancer activity through the generation of reactive oxygen species (ROS) in the presence of hydrogen peroxide . This suggests that 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone may similarly interact with cellular components to exert its effects.

Q & A

Q. Table: pH-Dependent Stability of Key Functional Groups

| Functional Group | Stable pH Range | Degradation Pathway |

|---|---|---|

| 6-Chloropyrimidine | 5–8 | Hydrolysis to hydroxyl |

| Methoxyethanone | 3–10 | Demethylation |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardize assay conditions : Ensure consistent cell lines, incubation times, and solvent controls .

- Validate target engagement : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to purported targets .

- Meta-analysis : Statistically pool data from multiple studies to identify outliers or confounding variables .

Example :

Discrepancies in IC values for a related pyrimidine derivative were traced to differences in ATP concentrations in kinase assays .

Basic: What safety precautions are critical during handling?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential irritancy .

- Ventilation : Use fume hoods when working with volatile intermediates (e.g., chloroacetyl chloride) .

- Waste disposal : Segregate halogenated waste for appropriate incineration .

Advanced: What computational tools are suitable for predicting metabolic pathways?

Answer:

- CYP450 docking simulations : Software like AutoDock Vina models interactions with cytochrome enzymes .

- In silico metabolism prediction : Platforms such as Meteor (Lhasa Limited) identify likely Phase I/II metabolites .

- MD simulations : Assess enzyme-substrate binding dynamics over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.